

A Comprehensive Technical Guide to Fmoc-O2Oc-OPfp

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Compound of Interest

Compound Name: **Fmoc-O2Oc-OPfp**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-O2Oc-OPfp**, a key building block in modern peptide synthesis and drug delivery applications. This document outlines its chemical properties, synthesis, and common applications, offering detailed protocols and workflow visualizations to support researchers in their work.

Core Compound Data

Fmoc-O2Oc-OPfp, also known by its IUPAC name (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate, is a widely utilized amino acid derivative in solid-phase peptide synthesis.[\[1\]](#) Its key characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	1263044-39-8	[1]
Molecular Weight	551.466 g/mol	[1]
Molecular Formula	C ₂₇ H ₂₂ F ₅ NO ₆	[1]
Synonyms	Fmoc-Ado-OPfp, Fmoc-AEEA-Pfp	[2]

Synthesis and Deprotection Protocols

The synthesis of **Fmoc-O2Oc-OPfp** is a multi-step process that involves the protection of the amine group followed by the activation of the carboxylic acid.

Experimental Protocol: Synthesis of Fmoc-O2Oc-OPfp

- Formation of Fmoc-O2Oc: The initial step involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with 2-(2-aminoethoxy)ethoxy]acetic acid. This reaction is typically carried out in the presence of a base, such as triethylamine, to yield the Fmoc-protected intermediate, Fmoc-O2Oc.
- Formation of the Pentafluorophenyl Ester: The subsequent step is the activation of the carboxylic acid group of Fmoc-O2Oc. This is achieved by reacting it with pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC). This results in the final product, **Fmoc-O2Oc-OPfp**.^[1]

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in peptide synthesis, allowing for the subsequent coupling of the next amino acid in the sequence.

- Reagent Preparation: Prepare a 20% solution of piperidine in a suitable solvent, such as dimethylformamide (DMF).
- Deprotection Reaction: Treat the Fmoc-protected peptide resin with the piperidine solution. The reaction is typically complete within 10-20 minutes at room temperature.
- Washing: Following the deprotection, thoroughly wash the resin with DMF to remove the cleaved Fmoc group and excess piperidine.

Key Applications and Workflows

Fmoc-O2Oc-OPfp serves as a versatile building block in peptide synthesis, particularly for the introduction of a hydrophilic linker. This can be advantageous for improving the solubility and pharmacokinetic properties of the final peptide.

Logical Workflow for Peptide Elongation

The following diagram illustrates the logical steps involved in extending a peptide chain using **Fmoc-O2Oc-OPfp** in solid-phase peptide synthesis.



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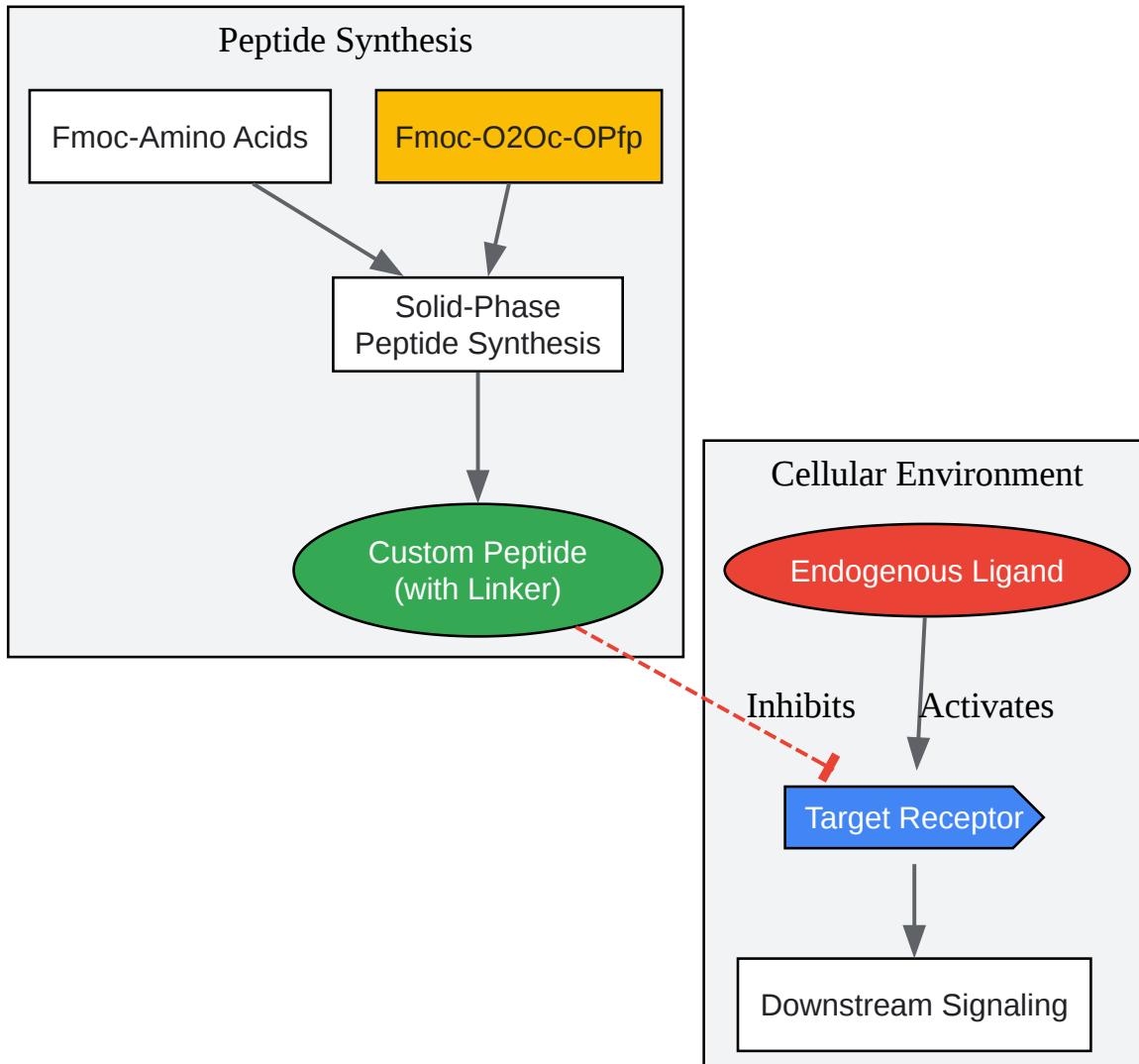
Caption: Solid-phase peptide synthesis cycle using **Fmoc-O2Oc-OPfp**.

Signaling Pathway Context

While **Fmoc-O2Oc-OPfp** is a synthetic building block and not directly involved in biological signaling pathways, the peptides synthesized using it can be designed to interact with specific cellular signaling cascades. For instance, a researcher might synthesize a peptide antagonist for a G-protein coupled receptor (GPCR) to study its downstream effects.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a custom peptide, synthesized using **Fmoc-O2Oc-OPfp** as a linker, is used to inhibit a signaling pathway.



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Caption: Workflow from peptide synthesis to pathway inhibition.

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References

- 1. Buy Fmoc-O2Oc-OPfp (EVT-2541983) | 1263044-39-8 [evitachem.com]
- 2. 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid pentafluorophenyl ester, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid pentafluorophenyl ester, 1-(9H-Fuoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid pentafluorophenyl ester, Fmoc-Ado-OPfp, Fmoc-AEEA-Pfp [m.chemicalbook.com]
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